N-(1-methylpiperidin-4-yl)pyridine-4-carboxamide
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Overview
Description
N-(1-methylpiperidin-4-yl)pyridine-4-carboxamide is a compound that features a piperidine ring and a pyridine ring connected via a carboxamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-methylpiperidin-4-yl)pyridine-4-carboxamide typically involves the reaction of 4-pyridinecarboxylic acid with 1-methylpiperidine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(1-methylpiperidin-4-yl)pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxamide group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of N-(1-methylpiperidin-4-yl)pyridine-4-carboxylic acid.
Reduction: Formation of N-(1-methylpiperidin-4-yl)pyridine-4-methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(1-methylpiperidin-4-yl)pyridine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1-methylpiperidin-4-yl)pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain receptor sites, influencing cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(1-methylpiperidin-4-yl)pyridine-3-carboxamide
- N-(1-methylpiperidin-4-yl)pyridine-2-carboxamide
- N-(1-methylpiperidin-4-yl)benzamide
Uniqueness
N-(1-methylpiperidin-4-yl)pyridine-4-carboxamide is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different binding affinities, reactivity, and pharmacological effects .
Properties
Molecular Formula |
C12H17N3O |
---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
N-(1-methylpiperidin-4-yl)pyridine-4-carboxamide |
InChI |
InChI=1S/C12H17N3O/c1-15-8-4-11(5-9-15)14-12(16)10-2-6-13-7-3-10/h2-3,6-7,11H,4-5,8-9H2,1H3,(H,14,16) |
InChI Key |
QTYDFDDKMSOBOZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)NC(=O)C2=CC=NC=C2 |
solubility |
29.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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